molecular formula C17H22N8O2S B2667477 N,N-dimethyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide CAS No. 2380192-97-0

N,N-dimethyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide

Cat. No.: B2667477
CAS No.: 2380192-97-0
M. Wt: 402.48
InChI Key: OYMHEMLYUVWNIB-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of pyridine, triazole, and pyridazine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide typically involves multiple steps, starting with the preparation of the individual ring systems. One common approach is the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazole and pyridazine rings through a tandem reaction mechanism . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the ring systems, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O2S/c1-22(2)28(26,27)24-11-3-10-23(12-13-24)16-5-4-15-19-20-17(25(15)21-16)14-6-8-18-9-7-14/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMHEMLYUVWNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCN(CC1)C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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